1-(2-Chloro-4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
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Overview
Description
1-(2-Chloro-4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms and a phenyl ring substituted with chlorine and fluorine atoms. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone typically involves the reaction of 2-chloro-4-fluorobenzene with a boronic ester. One common method is the palladium-catalyzed borylation of 2-chloro-4-fluorobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.
Oxidation: The boronic ester group can be oxidized to form a phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran, dimethylformamide
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products:
Biaryls: Formed through Suzuki-Miyaura cross-coupling
Phenols: Formed through oxidation of the boronic ester
Substituted Phenyl Derivatives: Formed through nucleophilic substitution
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: Employed in the development of new drug candidates, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials such as polymers and electronic materials.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to form the final coupled product.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
2-Chloro-4-fluorophenylboronic Acid: A compound with a similar structure but lacking the tetramethyl-1,3,2-dioxaborolan-2-yl group.
Uniqueness: 1-(2-Chloro-4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Additionally, the tetramethyl-1,3,2-dioxaborolan-2-yl group provides stability and facilitates its use in various synthetic applications.
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClFO3/c1-13(2)14(3,4)20-15(19-13)8-12(18)10-6-5-9(17)7-11(10)16/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZCYNMKPGRNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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